Phylpa
Description
Properties
IUPAC Name |
sodium;[(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37O6P.Na/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19;/h17-19H,2-16H2,1H3,(H,22,23);/q;+1/p-1/t17-,18+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICAWYFVDGKMD-CVEUAIMDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC[C@@H]2COP(=O)(O2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of PHYLPA on DNA Polymerase Alpha
Executive Summary
PHYLPA (Physarum Lysophosphatidic Acid) is a unique, naturally occurring bioactive lipid originally isolated from the myxoamoebae of the slime mold Physarum polycephalum.[1][2][3] Unlike standard phospholipid mediators, this compound functions as a potent and selective inhibitor of the eukaryotic DNA polymerase
Its mechanism of action is distinct from nucleoside analogs (e.g., aphidicolin, cytarabine) which compete with dNTPs. This compound acts by interacting directly with the template DNA , creating a steric or conformational barrier that specifically blocks the processivity of replicative polymerases while sparing repair (Pol
Chemical Identity & Structural Biology
This compound is a cyclic phosphatidic acid (cPA) with strict stereochemical requirements for bioactivity.
Chemical Structure
-
Systematic Name: Sodium 1-O-[(9'S, 10'R)-9',10'-methanohexadecanoyl]-sn-glycerol 2,3-cyclic phosphate.[4]
-
Core Scaffold: A glycerol backbone with a unique cyclic phosphate ring bridging the sn-2 and sn-3 positions.[1][2][5]
-
Fatty Acid Tail (sn-1): A hexadecanoic acid chain containing a cyclopropane ring.[2]
-
Key Structural Features:
-
Cyclic Phosphate (cPA): The 5-membered dioxaphospholane ring is essential for metabolic stability and specific binding. Opening this ring to form standard LPA abolishes DNA polymerase inhibition.
-
Cyclopropane Moiety: The specific stereochemistry (9'S, 10'R) of the cyclopropane ring in the fatty acyl chain is critical for its interaction with the DNA-enzyme complex.
-
Structural Determinants of Activity
| Feature | Role in Inhibition |
| 2,3-Cyclic Phosphate | Essential. Prevents rapid degradation by phosphatases and provides a rigid headgroup for binding. |
| Cyclopropane Ring | Critical. Provides a specific "kink" or steric bulk that likely intercalates or grooves into the DNA template. |
| Fatty Acid Length | Modulatory. C16 (Palmitoyl) is the natural and most potent form. |
| Stereochemistry | Strict. Only the natural isomer (this compound-1) shows potent inhibition ( |
Mechanism of Action
The Target: DNA Polymerase -Primase Complex
DNA Polymerase
Mode of Inhibition: Template-Interactive Blockade
Unlike classic inhibitors that bind the enzyme's active site (competitors of dNTPs), this compound functions via a template-interactive mechanism .
-
Template Binding: this compound, being an amphipathic lipid with a rigid headgroup, interacts with the single-stranded DNA (ssDNA) template or the primer-template junction.
-
Steric Exclusion: The bulky cyclopropane tail and cyclic headgroup create a local distortion or "roadblock" on the DNA template.
-
Enzyme Stalling: The Pol
family (B-family polymerases) requires a specific helical geometry to translocate. The this compound-DNA complex prevents the enzyme from sliding along the template, effectively "locking" the polymerase in a non-productive state. -
Selectivity:
-
Inhibited: Pol
, , (Replicative B-family). These enzymes are highly processive and sensitive to template topology. -
Unaffected: Pol
(Repair, X-family), Pol (Mitochondrial, A-family), and E. coli Pol I. Pol operates on short gaps and is less sensitive to the lipid-induced template distortion that blocks the larger replicative complexes.
-
Kinetic Profile
-
Type: Reversible Inhibition .
-
Mechanism: Competitive with respect to Template DNA . (Note: It is not competitive with dNTPs).[7]
-
Potency:
values typically range from 5 to 20 M depending on the specific assay conditions and DNA template used.
Downstream Cellular Effects
The inhibition of Pol
-
Replication Stress: Stalling of replication forks activates the intra-S phase checkpoint.
-
Cell Cycle Arrest:
-
G1/S Block: Cells are prevented from entering the S-phase due to the inability to initiate replication.
-
G2/M Delay: Cells already in S-phase may arrest in G2 due to incomplete replication.
-
-
Signaling Pathways:
-
cAMP Elevation: this compound treatment causes a biphasic rise in intracellular cAMP.
-
Calcium Mobilization: Transient increase in cytoplasmic free
. -
Inositol Phosphates: Accumulation of
, suggesting phospholipase C activation.
-
Visualization: Mechanism of Action Pathway
Caption: Pathway illustrating the selective inhibition of B-family DNA polymerases (
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This assay quantifies the incorporation of radioactive dNTPs into a DNA primer-template in the presence of this compound.
Reagents:
-
Enzyme: Purified DNA Pol
(e.g., from calf thymus or recombinant source).[8][9] -
Substrate: Activated calf thymus DNA (gapped) or Poly(dA)-oligo(dT) template-primer.
-
Nucleotides:
dNTP mix spiked with -dTTP or -dCTP. -
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
, 1 mM DTT, 0.1 mg/mL BSA. -
Inhibitor: this compound (dissolved in DMSO or water; stock 1-10 mM).
Protocol:
-
Preparation: Prepare 2x Reaction Buffer containing the DNA template and dNTPs.
-
Incubation: Mix 10
of Pol enzyme solution with 10 of this compound at varying concentrations (0, 1, 5, 10, 50, 100 ). Incubate on ice for 10 minutes to allow inhibitor-enzyme/DNA equilibration. -
Reaction: Add 20
of the 2x Reaction Buffer to initiate synthesis. -
Elongation: Incubate at 37°C for 30–60 minutes.
-
Termination: Stop reaction by adding 10% Trichloroacetic acid (TCA) containing 1% sodium pyrophosphate.
-
Precipitation: Incubate on ice for 15 minutes to precipitate DNA.
-
Filtration: Collect precipitates on glass fiber filters (e.g., Whatman GF/C). Wash 3x with 5% TCA and 1x with ethanol.
-
Quantification: Dry filters and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Activity vs. [this compound]. Calculate
.
Cell Cycle Analysis (Flow Cytometry)
To validate the G1/S arrest mechanism in live cells.
Protocol:
-
Culture: Grow Human Fibroblasts (e.g., TIG-3) in serum-free medium (to avoid albumin binding of this compound).
-
Treatment: Add this compound (10–50
) for 24 hours. -
Harvesting: Trypsinize cells and wash with PBS.
-
Fixation: Resuspend in 70% ethanol at -20°C overnight.
-
Staining: Treat with RNase A (
) and Propidium Iodide ( ) for 30 min at 37°C. -
Analysis: Analyze DNA content using a Flow Cytometer.
-
Result: Expect a significant accumulation of cells in the G1 peak compared to control.
References
-
Murakami-Murofushi, K., et al. (1992). "Inhibition of eukaryotic DNA polymerase alpha with a novel lysophosphatidic acid (this compound) isolated from myxoamoebae of Physarum polycephalum."[2][3][10] Journal of Biological Chemistry, 267(30), 21512–21517. Link
-
Kobayashi, S., et al. (1993). "Synthesis of 1-O-acylglycerol 2,3-cyclic phosphate: determination of the absolute structure of this compound, a specific inhibitor of DNA polymerase alpha."[10][11][12] Tetrahedron Letters, 34(25), 4047–4050. Link
-
Murakami-Murofushi, K., et al. (1995). "Selective inhibition of DNA polymerase-alpha family with chemically synthesized derivatives of this compound, a unique Physarum lysophosphatidic acid."[3] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1258(1), 57–60. Link
-
Takahashi, Y., et al. (1993). "Isolation of a new species of Physarum lysophosphatidic acid, this compound, and its effect on DNA polymerase activity."[3] Cell Structure and Function, 18(3), 135–138.[10] Link
Sources
- 1. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DNA polymerase - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
- 9. ovid.com [ovid.com]
- 10. d-nb.info [d-nb.info]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
Technical Guide: Identification and Characterization of PHYLPA (Cyclic Phosphatidic Acid) Analogs in Human Serum Albumin
Executive Summary & Scientific Context
PHYLPA (Physarum Lysophosphatidic Acid) refers to a specific class of bioactive lipids known as cyclic phosphatidic acids (cPAs) .[1][2][3][4][5] Originally isolated from the slime mold Physarum polycephalum, these molecules are characterized by a cyclic phosphate ring bridging the sn-2 and sn-3 positions of the glycerol backbone.[2][3][4][5]
Unlike their acyclic counterpart, Lysophosphatidic Acid (LPA), which is associated with tumor proliferation, this compound and its human analogs (endogenous cPAs) often exhibit anti-proliferative and neurotrophic properties. Human Serum Albumin (HSA) acts as the primary physiological carrier and stabilizer for these lipids in the bloodstream.
The Analytical Challenge: Identifying this compound analogs in HSA is non-trivial due to two factors:
-
Isomeric Confusion: cPA is an isomer of LPA. They share the same molecular mass, making standard MS1 screening insufficient.
-
Acid Lability: The cyclic phosphate ring is unstable in acidic conditions. Traditional lipid extraction protocols (e.g., standard acidic Bligh & Dyer) hydrolyze cPA into LPA, leading to false-negative cPA results and false-positive LPA artifacts.
This guide details a validated, neutral-pH lipidomics workflow for the extraction and specific identification of this compound analogs (cPA 16:0, 18:1, etc.) bound to HSA.
Mechanistic Grounding: The cPA-HSA Complex
Understanding the interaction between the lipid and the protein is prerequisite to successful extraction.
Structural Distinction[6]
-
LPA (Lysophosphatidic Acid): 1-acyl-2-hydroxy-sn-glycero-3-phosphate.[4] (Open phosphate group).
-
This compound (cPA): 1-acyl-sn-glycerol-2,3-cyclic phosphate.[2][3][5][6][7] (Five-membered ring structure).[3]
HSA Binding Kinetics
HSA possesses at least two high-affinity lipid-binding sites (Sudlow Site I and II) and several lower-affinity fatty acid binding sites. cPA binds to HSA largely through hydrophobic interactions with the fatty acyl chain inserted into the protein's hydrophobic pockets, while the polar cyclic phosphate headgroup remains accessible to the solvent interface. This binding protects the cyclic ring from rapid enzymatic hydrolysis by autotaxin or phosphodiesterases in plasma.
Experimental Protocol: Isolation and Identification
Phase 1: Sample Preparation (The "Neutral" Mandate)
Objective: Extract lipids from HSA without ring hydrolysis.
Reagents:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl (Neutral pH)
-
Internal Standard: 17:0 cPA (Synthetic standard, non-endogenous)
Protocol:
-
Equilibration: Aliquot 100 µL of HSA serum fraction on ice.
-
Spiking: Add 10 µL of 1 µM 17:0 cPA internal standard. Vortex gently (10s).
-
Extraction (Modified Neutral Bligh & Dyer):
-
Add 375 µL Methanol:Chloroform (2:1 v/v) . Note: Do NOT add HCl or acetic acid.
-
Vortex for 1 minute.
-
Add 125 µL Chloroform . Vortex.
-
Add 125 µL 0.9% NaCl (Neutral). Vortex.
-
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Collection: Carefully recover the lower organic phase (chloroform layer) containing the lipids.
-
Drying: Evaporate solvent under a stream of nitrogen gas at room temperature. Do not heat above 30°C to prevent thermal degradation.
-
Reconstitution: Reconstitute in 100 µL Methanol/Water (90:10) for LC-MS injection.
Phase 2: Chromatographic Separation (LC)
Because cPA and LPA are isomers, chromatographic resolution is critical.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 7.0).
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 10 mM Ammonium Acetate.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient to 99% B
-
15-18 min: Hold 99% B
-
18-20 min: Re-equilibrate 50% B
-
Causality: The use of Ammonium Acetate at neutral pH (rather than Formic Acid) is essential to maintain the stability of the cyclic ring during the run.
Phase 3: Mass Spectrometry (MS/MS) Detection
Mode: Negative Ion Mode (ESI-). Differentiation Strategy: While precursor ions ([M-H]-) are identical for cPA and LPA, their fragmentation patterns differ slightly, and their retention times are distinct (cPA typically elutes after LPA on C18 due to the lack of the free polar hydroxyl group).
Targeted MRM Transitions (Multiple Reaction Monitoring):
| Analyte (Analog) | Fatty Acid Chain | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| cPA 16:0 | Palmitic | 409.2 | 152.9 (Cyclic Phosphate) | 40 | 25 |
| LPA 16:0 | Palmitic | 409.2 | 78.9 (PO3) | 40 | 30 |
| cPA 18:1 | Oleic | 435.2 | 152.9 (Cyclic Phosphate) | 42 | 26 |
| LPA 18:1 | Oleic | 435.2 | 78.9 (PO3) | 42 | 30 |
| cPA 18:2 | Linoleic | 433.2 | 152.9 (Cyclic Phosphate) | 42 | 26 |
| cPA 20:4 | Arachidonic | 457.2 | 152.9 (Cyclic Phosphate) | 45 | 28 |
Note: The product ion at m/z 152.9 is characteristic of the cyclic glycerophosphate headgroup cleavage, whereas LPA tends to yield the m/z 78.9 (PO3-) or m/z 152.9 at different ratios. Retention time is the primary validator.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the workflow, specifically highlighting the divergence between correct (Neutral) and incorrect (Acidic) protocols.
Caption: Workflow for cPA isolation. The critical control point is the neutral extraction to prevent acid-catalyzed ring hydrolysis.
Data Interpretation & Validation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the identification must be self-validating.
Validation Criteria
-
Retention Time Lag: On a C18 column, the cPA analog must elute later than its corresponding LPA isomer (e.g., cPA 18:1 elutes after LPA 18:1) due to the higher hydrophobicity of the closed ring compared to the open hydroxyl/phosphate of LPA.
-
Transition Ratio: Monitor the ratio of the m/z 152.9 fragment to the parent ion. This ratio should be consistent with the synthetic standard (17:0 cPA).
-
Acid Challenge Test (Negative Control): To confirm identity, take a duplicate sample and treat it with 0.1M HCl for 30 minutes. Run the LC-MS. The putative cPA peak should disappear (convert to LPA), while the authentic LPA peak should increase. This confirms the presence of the acid-labile cyclic bond.
Biological Relevance of Analogs
The specific fatty acid chain determines the biological potency of the this compound analog.
-
cPA 16:0 (Palmitic): Often the most abundant species in HSA; potent inhibitor of cancer cell invasion.
-
cPA 18:1 (Oleic): High affinity for HSA; involved in neuroprotection.
References
-
Murakami-Murofushi, K., et al. (1992). "Inhibition of eukaryotic DNA polymerase alpha with a novel lysophosphatidic acid (this compound) isolated from myxoamoebae of Physarum polycephalum."[5] Journal of Biological Chemistry.
-
Kobayashi, S., et al. (1993). "Synthesis of 1-O-acyl-glycerol-2,3-cyclic phosphate: Determination of the absolute structure of this compound."[8] Tetrahedron Letters.
-
Baker, D. L., et al. (2002). "Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer invasion." Journal of Biological Chemistry.
-
Tigyi, G., et al. (2001). "Physiological responses to lysophosphatidic acid and related glycero-phospholipids."[8] Prostaglandins & Other Lipid Mediators.[3][6][8]
-
Tsuda, S., et al. (2006). "Cyclic phosphatidic acid is produced by lysophospholipase D in human serum." Biochimica et Biophysica Acta (BBA).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. karger.com [karger.com]
- 3. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. LipidBank - Glycerophospholipid [lipidbank.jp]
- 8. ahajournals.org [ahajournals.org]
Methodological & Application
Application Note: Optimized Preparation of PHYLPA (Physarum-derived cPA Analogue) for Bioassays
Topic: Preparation and Handling of PHYLPA Stock Solutions for Cell Culture Content Type: Technical Application Note Audience: Senior Researchers and Drug Discovery Scientists
Executive Summary
This compound is a naturally occurring, unique lysophosphatidic acid (LPA) analogue originally isolated from the myxoamoebae of Physarum polycephalum. Chemically defined by a cyclopropane-containing fatty acid at the sn-1 position and a cyclic phosphate bridging the sn-2 and sn-3 positions, this compound exhibits distinct biological activities compared to linear LPA, including the selective inhibition of DNA polymerase-
This guide addresses the critical physicochemical challenges of handling this compound: hydrophobicity , plastic adsorption , and cyclic phosphate stability . We provide a validated protocol for generating stable stock solutions and bioactive working concentrations, ensuring reproducibility in cell proliferation and signaling assays.
Physicochemical Profile & Critical Constraints
Before initiating protocols, researchers must understand the specific material properties of this compound to avoid common experimental artifacts.
| Parameter | Specification | Impact on Protocol |
| Chemical Class | Cyclic Phosphatidic Acid (cPA) Lipid | High hydrophobicity; requires organic solvent for master stock. |
| Molecular Weight | ~420–450 Da (varies by specific analog) | Use molar calculations for precise dosing (typically 1–50 µM). |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Insoluble in water without carrier proteins. |
| Adsorption | High affinity for Polystyrene/Polypropylene | Critical: Significant loss occurs in standard plastic tubes. Use Glass or LoBind® plastics. |
| Stability | Cyclic phosphate ring (sn-2/sn-3) | Sensitive to acidic hydrolysis. Maintain neutral pH (7.2–7.4). |
Preparation of Master Stock Solutions
Objective: Create a high-concentration, sterile master stock (typically 10 mM) suitable for long-term storage.
Reagents & Equipment
-
This compound Lyophilized Powder (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade (≥99.9%).
-
Alternative: Methanol (if solvent evaporation is intended, though DMSO is preferred for direct liquid handling).
-
-
Vials: Amber borosilicate glass vials with Teflon-lined caps. Do not use standard microfuge tubes for long-term storage.
Protocol
-
Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation from forming inside the hygroscopic lipid powder.
-
Solvent Addition: Add sufficient anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Calculation: Volume (µL) = [Mass (µg) / MW (µg/µmol)] × 100.
-
-
Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature. The solution should be optically clear.
-
Aliquoting: Dispense the master stock into small aliquots (e.g., 20–50 µL) inside sterile glass vials or high-quality polypropylene LoBind tubes.
-
Storage: Overlay with inert gas (Nitrogen or Argon) if available to prevent fatty acid oxidation. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).
Preparation of Working Solutions (The BSA Carrier Method)
The Scientific Rationale: Directly diluting lipid stocks (in DMSO) into cell culture media often leads to "micro-precipitation," where the lipid forms micelles or aggregates that are biologically inactive or cytotoxic. To mimic physiological transport, this compound must be conjugated to a carrier protein, typically Fatty Acid-Free Bovine Serum Albumin (BSA) .
Reagents
-
Vehicle Buffer: PBS (pH 7.4) or serum-free culture medium (e.g., DMEM).
-
Carrier Protein: Fatty Acid-Free BSA (Sigma-Aldrich or equivalent). Standard BSA contains interfering lipids; "Fatty Acid-Free" is mandatory.
Protocol
-
Prepare Carrier Vehicle: Dissolve Fatty Acid-Free BSA in PBS/Medium to a final concentration of 0.1% (1 mg/mL) . Filter sterilize (0.22 µm).
-
Serial Dilution:
-
Thaw the 10 mM DMSO Master Stock.
-
Step A (Intermediate): Dilute the 10 mM stock 1:10 into the BSA-Vehicle to create a 1 mM sub-stock. Vortex immediately and vigorously for 20 seconds. The BSA binds the lipid monomers, preventing aggregation.
-
Step B (Final): Dilute the 1 mM sub-stock further into the BSA-Vehicle or complete culture medium to reach the target assay concentration (e.g., 10 µM).
-
-
Equilibration: Allow the working solution to sit at 37°C for 15 minutes prior to adding to cells to ensure stable Lipid-BSA complex formation.
Visual Workflows
Figure 1: Preparation Logic Flow
This diagram illustrates the critical transition from organic solvent to aqueous carrier system to prevent precipitation.
Caption: Step-by-step reconstitution workflow emphasizing the necessity of a BSA carrier system for aqueous solubility.
Figure 2: Biological Mechanism & Assay Readouts
Understanding the dualistic nature of this compound signaling helps in designing the correct controls.
Caption: this compound acts via GPCR activation and direct enzymatic inhibition (DNA Pol-α), distinct from linear LPA.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | Direct dilution into aqueous buffer. | Must use BSA. Pre-complex the lipid with 0.1% BSA before adding to the final volume. |
| Loss of Activity | Adsorption to plasticware. | Switch to glass vials for stocks and LoBind tubes for dilutions. Avoid storing dilute solutions (>24h). |
| Inconsistent IC50 | Oxidation of fatty acid chain. | Use fresh aliquots. Store under Nitrogen. Ensure DMSO is anhydrous. |
| Cytotoxicity (Vehicle) | High DMSO concentration. | Keep final DMSO concentration on cells < 0.1% (v/v). |
References
-
Murakami-Murofushi, K., et al. (1992).[2][3][4] Inhibition of eukaryotic DNA polymerase alpha with a novel lysophosphatidic acid (this compound) isolated from myxoamoebae of Physarum polycephalum.[2][5] Journal of Biological Chemistry, 267(30), 21512–21517. Link
-
Murakami-Murofushi, K., et al. (1993).[6] Inhibition of cell proliferation by a unique lysophosphatidic acid, this compound, isolated from Physarum polycephalum: signaling events of antiproliferative action by this compound.[1][6][7][8] Cell Structure and Function, 18(5), 363–370. Link[1][7]
-
Tigyi, G., et al. (1994).[6] Lysophosphatidic acid possesses dual action in cell proliferation. Proceedings of the National Academy of Sciences, 91(5), 1908–1912. Link
-
TargetMol. (n.d.). This compound-8 Product Data Sheet & Solubility Guide. Link
-
LipidBank. (n.d.). Glycerophospholipid Database: this compound and cPA analogs. Link
Sources
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zen-bio.com [zen-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting melanoma growth and viability reveals dualistic functionality of the phosphonothionate analogue of carba cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. US6875757B2 - LPA receptor agonists and antagonists and methods of use - Google Patents [patents.google.com]
- 7. Aiming drug discovery at lysophosphatidic acid targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cell proliferation by a unique lysophosphatidic acid, this compound, isolated from Physarum polycephalum: signaling events of antiproliferative action by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
dose-dependent effects of PHYLPA on cancer cell migration
Application Note: High-Precision Analysis of PHYLPA-Mediated Inhibition of Cancer Cell Migration
Executive Summary
This application note details the experimental characterization of This compound (a unique cyclic lysophosphatidic acid analog isolated from Physarum polycephalum) and its dose-dependent suppression of cancer cell metastasis. Unlike canonical Lysophosphatidic Acid (LPA), which acts as a potent mitogen and motogen via G-protein coupled receptors (LPA1-6), this compound functions as a specific inhibitor of transcellular migration and invasion.
This guide provides researchers with optimized protocols for quantifying this compound’s efficacy, distinguishing its anti-migratory properties from anti-proliferative effects, and validating its mechanism of action through RhoA signaling blockade.
Mechanistic Background: The LPA vs. This compound Paradigm
To design valid experiments, one must understand the competitive landscape between LPA and this compound. LPA promotes metastasis by activating Rho GTPases (RhoA), which drive actin stress fiber formation and focal adhesion assembly.
This compound (Cyclic Phosphatidic Acid Analog) Mechanism:
-
Autotaxin (ATX) Inhibition: this compound and its carbacyclic analogs (cPA) inhibit the lysophospholipase D activity of Autotaxin, preventing the extracellular generation of LPA.
-
RhoA Blockade: this compound inhibits LPA-induced RhoA activation, thereby arresting the cytoskeletal reorganization required for cell motility.
-
cAMP Elevation: Unlike LPA, which decreases cAMP, this compound has been observed to elevate intracellular cAMP levels in specific cell lines (e.g., MM1), acting as a "stop" signal for migration.
Figure 1: Signal Transduction Pathway
Visualization of the antagonistic relationship between LPA and this compound in cancer cell migration.
Caption: this compound inhibits metastasis by blocking Autotaxin (ATX) and preventing RhoA-dependent cytoskeletal reorganization.
Experimental Design: Distinguishing Migration from Proliferation
A critical error in migration assays is confounding reduced migration with cytotoxicity. This compound exhibits dose-dependent anti-proliferative effects at high concentrations. Therefore, migration assays must be performed at non-cytotoxic doses or over short timeframes (4–24 hours) where proliferation is negligible.
Table 1: Dose-Dependent Efficacy Profile (Reference Values)
Based on B16 melanoma and HT-1080 fibrosarcoma models.
| Parameter | Concentration | Effect Observed | Mechanism Link |
| Low Dose | 1–5 µM | Minimal inhibition of migration. | Insufficient RhoA blockade. |
| Effective Dose | 10–25 µM | Significant inhibition (70–95%) of invasion. | Optimal RhoA suppression; cAMP elevation. |
| High Dose | >50 µM | Cytotoxicity and cell cycle arrest. | DNA polymerase |
| Control | 0 µM (Vehicle) | Robust migration toward serum/LPA. | Basal ATX activity / LPA receptor signaling. |
Protocol 1: Dose-Dependent Transwell Invasion Assay
The Gold Standard for quantifying this compound efficacy.
Objective: Determine the IC50 of this compound on cancer cell invasion through an Extracellular Matrix (ECM) barrier.
Materials:
-
Cell Lines: Highly invasive lines (e.g., MDA-MB-231, HT-1080, B16F10).
-
Compound: this compound (dissolved in PBS or DMSO; maintain DMSO < 0.1%).
-
Chambers: 8.0 µm pore size Transwell inserts (Corning/Falcon).
-
Matrix: Matrigel® or BME (Basement Membrane Extract), diluted to 200–300 µg/mL.
-
Chemoattractant: 10% FBS or 100 nM LPA (18:1).
Step-by-Step Methodology:
-
Matrix Coating:
-
Coat the upper surface of the Transwell membrane with 50 µL of diluted Matrigel.
-
Incubate at 37°C for 2–4 hours to polymerize.
-
-
Cell Preparation (Starvation):
-
Starve cells in serum-free medium (0.1% BSA) for 24 hours prior to the assay. Crucial Step: This sensitizes cells to the chemoattractant and synchronizes the cell cycle.
-
-
Seeding & Treatment:
-
Harvest cells and resuspend in serum-free medium containing 0.1% BSA.
-
Prepare this compound Dosing Series: 0 µM (Vehicle), 5 µM, 10 µM, 25 µM, 50 µM.
-
Pre-incubate cells with this compound for 30 minutes at 37°C before seeding.
-
Add
cells (in 200 µL volume with this compound) to the upper chamber .
-
-
Chemoattractant Addition:
-
Add 600 µL of medium containing 10% FBS or 100 nM LPA to the lower chamber .
-
Note: If testing ATX inhibition specifically, use LPC (Lysophosphatidylcholine) in the lower chamber instead of LPA.
-
-
Incubation:
-
Incubate for 18–24 hours at 37°C, 5% CO2.
-
-
Fixation & Staining:
-
Remove non-invading cells from the top of the membrane using a cotton swab.
-
Fix invading cells (bottom surface) with 4% Paraformaldehyde (15 min).
-
Stain with Crystal Violet (0.5%) or DAPI.
-
-
Quantification:
-
Image 5 random fields per insert at 10x/20x magnification.
-
Count cells or quantify dye absorbance (590 nm) after extraction with 10% acetic acid.
-
Data Output: Plot % Invasion (y-axis) vs. This compound Concentration (x-axis). Expect a sigmoidal dose-response curve.
Protocol 2: RhoA GTPase Activation Assay (Mechanism Validation)
To confirm that migration inhibition is due to cytoskeletal blockade, not toxicity.
Objective: Assess the levels of active RhoA (GTP-bound) in cells treated with this compound upon LPA stimulation.
Workflow Diagram:
Caption: Workflow for detecting active RhoA-GTP using Rhotekin-RBD affinity precipitation.
Methodology:
-
Culture: Grow cells to 70% confluence in 100mm dishes.
-
Starvation: Serum-starve for 24 hours.
-
Treatment:
-
Control: Vehicle only.
-
Experimental: this compound (25 µM) for 30 mins.
-
-
Stimulation: Add LPA (1 µM) for exactly 5 minutes. Timing is critical; RhoA activation is transient.
-
Lysis & Pulldown:
-
Lyse immediately on ice using Mg2+ Lysis/Wash Buffer.
-
Incubate lysate with Rhotekin-RBD beads (specifically binds RhoA-GTP) for 45 mins at 4°C.
-
-
Analysis:
-
Wash beads, elute with SDS sample buffer.
-
Perform Western Blot.[1]
-
Result: The this compound-treated lane should show significantly reduced RhoA band intensity compared to the LPA-only lane.
-
References
-
Mukai, M., et al. (1999). "Inhibition of tumor invasion and metastasis by a novel lysophosphatidic acid (cyclic LPA)."[2][3] International Journal of Cancer, 81(6), 918-922.[3]
-
Murakami-Murofushi, K., et al. (1993). "Inhibition of cell proliferation by a unique lysophosphatidic acid, this compound, isolated from Physarum polycephalum: signaling events of antiproliferative action by this compound."[2][4][5][6] Cell Structure and Function, 18(5), 363-370.
-
Gendaszewska-Darmach, E. (2008). "Lysophosphatidic acids, cyclic phosphatidic acids and autotaxin as promising targets in therapies of cancer and other diseases." Acta Biochimica Polonica, 55(2), 227–240.
-
Baker, D.L., et al. (2006). "Carba Analogs of Cyclic Phosphatidic Acid Are Selective Inhibitors of Autotaxin and Cancer Cell Invasion and Metastasis." Journal of Biological Chemistry, 281, 22786-22793.[7]
Sources
- 1. Phyllanthus urinaria suppresses human osteosarcoma cell invasion and migration by transcriptionally inhibiting u-PA via ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of tumor invasion and metastasis by a novel lysophosphatidic acid (cyclic LPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6875757B2 - LPA receptor agonists and antagonists and methods of use - Google Patents [patents.google.com]
- 5. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
Measuring Intracellular Cyclic Phosphatidic Acid: An Application and Protocol Guide
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Role of a Unique Signaling Lipid
Cyclic phosphatidic acid (cPA) is a unique lysophospholipid, structurally similar to the well-known signaling molecule lysophosphatidic acid (LPA).[1][2][3][4] What sets cPA apart is its distinctive cyclic phosphate ring at the sn-2 and sn-3 positions of the glycerol backbone.[2][5] This structural feature is critical for its diverse biological activities, which often contrast with those of LPA.[1][3] While LPA is typically associated with promoting cell proliferation, cPA has been shown to have anti-proliferative effects, inhibit tumor cell invasion, and regulate neuronal cell differentiation and survival.[1][2][3]
cPA is generated from lysophosphatidylcholine (LPC) through the enzymatic action of phospholipases with transphosphatidylation activity, such as phospholipase D2 (PLD2) and autotaxin (ATX).[1][4] Its signaling mechanisms are complex, involving both interactions with G-protein coupled receptors (GPCRs) on the cell surface—some of which are shared with LPA—and potential intracellular targets like the peroxisome proliferator-activated receptor gamma (PPARγ).[1][3][4] Given its role in fundamental cellular processes and its potential as a therapeutic target, the accurate measurement of intracellular cPA levels is of paramount importance for researchers in cell biology and drug development.
This guide provides a comprehensive overview and detailed protocols for the quantification of intracellular cPA, with a primary focus on the gold-standard mass spectrometry-based methods. We will delve into the critical nuances of sample preparation, analytical separation, and detection, providing the rationale behind each step to ensure data integrity and reproducibility.
The cPA Signaling and Biosynthesis Pathway
The production of cPA is a key regulatory node in lysophospholipid signaling. The pathway diagram below illustrates the synthesis of cPA from LPC and highlights its dual signaling modes, acting on both cell surface receptors and intracellular targets. Understanding this pathway is crucial for designing experiments and interpreting results related to cPA measurement.
Sources
- 1. PPARγ Networks in Cell Signaling: Update and Impact of Cyclic Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 5. Cyclic phosphatidic acid and lysophosphatidic acid induce hyaluronic acid synthesis via CREB transcription factor regulation in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PHYLPA Concentration for Specific Polymerase Inhibition
A Note on "PHYLPA": As of this writing, "this compound" is not a widely characterized polymerase inhibitor in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for the characterization and optimization of any novel polymerase inhibitor, using this compound as a placeholder. The principles and protocols outlined here are based on established best practices in enzymology and drug discovery.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning to work with a novel polymerase inhibitor like this compound.
Q1: What is the first and most critical step in characterizing a novel polymerase inhibitor like this compound?
The initial and most crucial step is to determine the inhibitor's potency, which is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to reduce the activity of the target polymerase by 50% under specific assay conditions.[1][2] A lower IC50 value indicates a more potent inhibitor. This value serves as a benchmark for all subsequent experiments, including assessing specificity and cellular effects.
Q2: How do I determine the optimal concentration range for this compound in my experiments?
The optimal concentration range for this compound will depend on the specific assay and the desired outcome. A good starting point is to perform a dose-response curve to determine the IC50.[1] For initial experiments, it is advisable to test a wide range of concentrations spanning several orders of magnitude around the estimated IC50. For cellular assays, the optimal concentration will also depend on factors like cell permeability and potential cytotoxicity.
Q3: What is the difference between IC50 and Ki, and which value should I use?
IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% and is dependent on the specific experimental conditions, particularly the substrate concentration.[1][3] Ki, the inhibition constant, is a more fundamental measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration.[1] While IC50 is a valuable measure of potency in a given assay, Ki is preferred for comparing the potency of different inhibitors.[1] The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value if the enzyme's Michaelis constant (Km) for its substrate is known.[1][2]
Q4: What are "off-target effects," and why are they a concern when using this compound?
Off-target effects occur when a small molecule inhibitor, like this compound, binds to and affects proteins other than its intended target.[4][5] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be due to the inhibition of an unknown off-target protein rather than the intended polymerase.[4][6] Off-target effects can also cause cellular toxicity.[4] Therefore, it is crucial to assess the specificity of this compound to ensure that the observed biological effects are indeed due to the inhibition of the target polymerase.
Q5: How can I be sure that this compound is soluble in my assay buffer or cell culture medium?
Poor solubility can lead to inaccurate and irreproducible results. Before starting an experiment, it is essential to determine the solubility of this compound in the relevant buffer or medium. This can be done by preparing a stock solution in a suitable solvent (e.g., DMSO) and then serially diluting it into the aqueous solution.[7] Observe the solutions for any signs of precipitation. If solubility is an issue, consider using a different solvent for the stock solution or including a solubilizing agent in the assay buffer. Always include a vehicle control (the solvent used for the stock solution) in your experiments to rule out any effects of the solvent itself.[4]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the optimization of a novel polymerase inhibitor.
Issue 1: High variability in IC50 values for this compound between experiments.
-
Possible Cause 1: Inconsistent Assay Conditions. The IC50 value is highly dependent on assay conditions.[2] Minor variations in substrate concentration, enzyme concentration, incubation time, or temperature can lead to significant changes in the measured IC50.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all assay components are prepared fresh and that the same protocol is followed precisely for every experiment.
-
Verify Substrate Concentration: The IC50 of a competitive inhibitor is particularly sensitive to the substrate concentration.[8] Use a substrate concentration at or below the Km of the enzyme to accurately determine the potency of competitive inhibitors.[8]
-
Check Enzyme Activity: The activity of the polymerase can vary between batches or with storage time. Always use a consistent amount of active enzyme in each assay.
-
-
-
Possible Cause 2: this compound Instability. The inhibitor may be unstable in the assay buffer, leading to a decrease in its effective concentration over time.
-
Troubleshooting Steps:
-
Assess Stability: Incubate this compound in the assay buffer for the duration of the experiment and then measure its inhibitory activity.
-
Modify Assay Conditions: If instability is an issue, consider reducing the incubation time or changing the buffer composition.
-
-
Issue 2: No polymerase inhibition is observed, even at high concentrations of this compound.
-
Possible Cause 1: Incorrect Assay Setup. Problems with the assay itself can mask the inhibitory activity of this compound.
-
Troubleshooting Steps:
-
Validate the Assay: Run positive and negative controls to ensure the assay is working correctly. A known inhibitor of the target polymerase should show inhibition, while an inactive compound should not.
-
Check Reagent Quality: Ensure that all reagents, including the polymerase, substrate, and buffers, are of high quality and have not expired.[9]
-
-
-
Possible Cause 2: this compound is not an inhibitor of the target polymerase. It is possible that this compound does not inhibit the specific polymerase being tested.
-
Troubleshooting Steps:
-
Test against other polymerases: To determine if this compound has activity against other polymerases, test it in assays with different types of polymerases (e.g., DNA polymerase, RNA polymerase).
-
Consult literature: If any information on this compound or structurally similar compounds is available, it may provide clues to its potential targets.
-
-
Issue 3: Unexpected cytotoxicity is observed in cell-based assays.
-
Possible Cause 1: Off-target effects. The observed cytotoxicity may be due to this compound inhibiting one or more off-target proteins that are essential for cell survival.[4][6]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the cytotoxicity is only observed at high concentrations of this compound. Off-target effects are more likely to occur at concentrations significantly above the IC50 for the primary target.[4]
-
Test a Structurally Different Inhibitor: If another inhibitor for the same target polymerase is available, test it in parallel. If the cytotoxicity is specific to this compound, it is more likely to be an off-target effect.[4]
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the target polymerase. If the cells remain sensitive to this compound after the target has been removed, the cytotoxicity is likely due to off-target effects.[6]
-
-
-
Possible Cause 2: Compound-related issues. The cytotoxicity may be related to the physicochemical properties of this compound or its solvent.
-
Troubleshooting Steps:
-
Check Solubility: Ensure that this compound is fully dissolved in the cell culture medium. Precipitated compound can cause non-specific toxicity.[7]
-
Vehicle Control: Always include a vehicle control to ensure that the solvent used to dissolve this compound is not causing the observed cytotoxicity.[4]
-
-
III. Experimental Protocols & Data Presentation
Protocol 1: Determination of this compound IC50 using a Dose-Response Curve
This protocol describes a general method for determining the IC50 of this compound for a specific polymerase. The exact conditions will need to be optimized for the specific polymerase and assay format.
Materials:
-
Purified target polymerase
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Substrate for the polymerase (e.g., a specific DNA or RNA template and nucleotides)
-
Assay buffer
-
Detection reagent (e.g., a fluorescent dye that binds to the product)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration and perform a series of dilutions (e.g., 1:3 or 1:10) to generate a range of concentrations.[8]
-
Set up the assay plate: Add the assay buffer, substrate, and the serially diluted this compound to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction: Add the polymerase to each well to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the polymerase for a set period.
-
Stop the reaction and detect the product: Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Data Presentation:
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 1.5 |
| 33.3 | 95.1 ± 2.1 |
| 11.1 | 85.3 ± 3.4 |
| 3.7 | 52.6 ± 4.5 |
| 1.2 | 15.7 ± 2.8 |
| 0.4 | 2.1 ± 1.1 |
| 0.1 | 0.5 ± 0.8 |
| 0 (Control) | 0 |
Example IC50 Curve:
Caption: Example of a sigmoidal dose-response curve used to determine the IC50 value.
Protocol 2: Assessing the Specificity of this compound
This protocol outlines a general approach to assess the specificity of this compound against a panel of other enzymes.
Materials:
-
This compound
-
Target polymerase (positive control)
-
A panel of other enzymes (e.g., other polymerases, kinases, proteases)
-
Substrates and assay reagents for each enzyme in the panel
Procedure:
-
Select a single concentration of this compound: Use a concentration of this compound that gives near-complete inhibition of the target polymerase (e.g., 10-fold to 100-fold above its IC50).
-
Run inhibition assays: Perform activity assays for each enzyme in the panel in the presence and absence of this compound.
-
Calculate the percentage of inhibition: For each enzyme, calculate the percentage of inhibition caused by this compound.
-
Data Analysis: Compare the inhibition of the target polymerase to the inhibition of the other enzymes. Significant inhibition of other enzymes indicates off-target effects.
Data Presentation:
| Enzyme | % Inhibition with this compound (at 10x IC50 of Target Polymerase) |
| Target Polymerase | 95.2% |
| Polymerase B | 5.1% |
| Polymerase C | 2.3% |
| Kinase A | 1.5% |
| Protease B | 0.8% |
Workflow for Troubleshooting Off-Target Effects:
Caption: A logical workflow for investigating potential off-target effects of this compound.
IV. References
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (Source: [Link])
-
IC50 Explained: Understanding Half Maximal Inhibitory Concentration. (Source: Perpusnas, [Link])
-
Polymerase Chain Reaction (PCR) – Tips for successful PCR and Troubleshooting PCR-qPCR. (Source: Applied Biological Materials Inc., [Link])
-
IC50 Determination. (Source: edX, [Link])
-
Basics of Enzymatic Assays for HTS. (Source: NCBI Bookshelf, [Link])
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (Source: The Institute of Cancer Research, [Link])
-
DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions. (Source: Springer Protocols, [Link])
-
Off Target Effect. (Source: Massive Bio, [Link])
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (Source: BMC Systems Biology, [Link])
-
IC50 - Wikipedia. (Source: Wikipedia, [Link])
-
Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. (Source: PMC, [Link])
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (Source: ACS Publications, [Link])
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (Source: PMC, [Link])
-
Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 M pro Inhibitors. (Source: ResearchGate, [Link])
-
New Insights into the Bacterial RNA Polymerase Inhibitor CBR703 as a Starting Point for Optimization as an Anti-Infective Agent. (Source: PMC, [Link])
-
Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. (Source: PMC, [Link])
-
Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors. (Source: ACS Publications, [Link])
-
Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. (Source: MDPI, [Link])
-
Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (Source: PMC, [Link])
-
Polymerase chain reaction inhibitors - Wikipedia. (Source: Wikipedia, [Link])
-
Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (Source: PMC, [Link])
-
Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor HeE1-2Tyr. (Source: PNAS, [Link])
-
Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. (Source: eLife, [Link])
-
SARS-CoV-2 RNA Polymerase (RdRp) Assay for Drug Discovery. (Source: ProFoldin, [Link])
-
Enzyme inhibitors: strategies and challenges in drug design. (Source: IT Medical Team, [Link])
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (Source: Frontiers, [Link])
Sources
- 1. courses.edx.org [courses.edx.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. massivebio.com [massivebio.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Bacterial RNA Polymerase Inhibitor CBR703 as a Starting Point for Optimization as an Anti-Infective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Polymerase Chain Reaction (PCR) – Tips for successful PCR and Troubleshooting PCR-qPCR | abm Inc. [info.abmgood.com]
Technical Support Center: Stability of PHYLPA and its Cyclic Phosphate Ring
Welcome to the technical support center for PHYLPA (Physarum lysophosphatidic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of the crucial cyclic phosphate ring in this compound during experimental workflows. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and activity of your this compound samples.
Introduction to this compound and the Cyclic Phosphate Ring
This compound, a naturally occurring cyclic phosphatidic acid (CPA), is distinguished by its 1-acyl-sn-glycerol-2,3-cyclic phosphate structure.[1][2] This five-membered cyclic phosphate ring is not only a key structural feature but is also essential for its biological activities, which include the regulation of cell proliferation and inhibition of tumor cell invasion.[1][3] However, this ring is susceptible to degradation, primarily through hydrolysis, which can be influenced by several experimental parameters.[4][5][6][7][8][9][10] Understanding and controlling these factors is paramount for obtaining reliable and reproducible experimental results.
The inherent strain of the five-membered ring in cyclic phosphates can lead to a significantly faster rate of hydrolysis compared to their acyclic counterparts.[6] This guide will provide the necessary knowledge to mitigate this instability.
Troubleshooting Guide: Preventing Cyclic Phosphate Ring Degradation
This section addresses common issues encountered during the handling and use of this compound, with a focus on preserving the integrity of the cyclic phosphate ring.
Issue 1: Rapid loss of this compound activity in my aqueous solution.
-
Question: I've dissolved my this compound in a buffer, but I'm observing a rapid decline in its expected biological effect. Could the cyclic phosphate ring be degrading?
-
Answer: Yes, it is highly probable that the cyclic phosphate ring is undergoing hydrolysis, leading to an inactive form of the molecule. The stability of the cyclic phosphate is highly dependent on the pH, temperature, and composition of your buffer.
-
Causality: The phosphate ester bonds in the cyclic phosphate ring are susceptible to nucleophilic attack by water (hydrolysis). This reaction is catalyzed by protons (acid catalysis) or hydroxide ions (base catalysis).[9] Therefore, extremes in pH can significantly accelerate the degradation of this compound. Studies on related polyphosphoesters show ready degradation under basic conditions.[5] For some cyclic phosphate esters, acidic conditions (e.g., pH 4.0) can also lead to hydrolysis of the cyclic phosphate ester bond.[10]
-
Solution:
-
Optimize pH: Maintain a pH range of 6.0-8.0 for your experiments where possible. Within this range, both the cyclic phosphate and carboxylate ester bonds of similar compounds have shown stability for up to a week at room temperature.[10]
-
Buffer Selection: Be mindful of your buffer choice. While phosphate buffers are common, they can chelate divalent cations like Ca2+, which might be important for your system.[11] Tris buffers contain a reactive amine group that could potentially interact with your molecule.[11] Consider using buffers like HEPES or MOPS, which are generally more inert.
-
Temperature Control: Store this compound solutions at 2-8°C when not in use. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and loss of efficacy for lipid-based molecules.[12][13] For long-term storage, consider lyophilization with a cryoprotectant like trehalose or sucrose.[12]
-
-
Issue 2: Inconsistent results between experimental batches.
-
Question: I'm seeing significant variability in my results when I use different preparations of this compound solutions. What could be causing this?
-
Answer: Inconsistent solution preparation and storage are likely culprits, leading to varying degrees of cyclic phosphate ring degradation.
-
Causality: The rate of hydrolysis is sensitive to precise pH and temperature.[9][14] Even small variations in buffer preparation or storage temperature between batches can lead to different levels of this compound degradation, resulting in inconsistent effective concentrations.
-
Solution:
-
Standardize Buffer Preparation: Use a calibrated pH meter and prepare buffers at the temperature at which they will be used, as pH can be temperature-dependent.[11]
-
Consistent Storage: Store all this compound stock solutions under identical conditions. Aliquoting the stock solution upon initial preparation can minimize the number of times the main stock is handled and exposed to temperature fluctuations.
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions of this compound from a stable stock solution for each experiment.
-
-
Issue 3: Suspected enzymatic degradation of this compound.
-
Question: I'm working with cell lysates or other biological samples and am concerned that enzymes might be degrading my this compound. Is this possible and how can I prevent it?
-
Answer: Yes, enzymatic degradation is a significant concern when working with biological samples.
-
Causality: Biological systems contain numerous enzymes, such as phosphodiesterases, nucleases, and phosphatases, that can efficiently catalyze the hydrolysis of the cyclic phosphate ring.[15][16][17][18][19][20]
-
Solution:
-
Add Enzyme Inhibitors: Incorporate a broad-spectrum phosphodiesterase inhibitor into your experimental buffer. The specific inhibitor and its concentration will depend on the nature of your biological sample.
-
Heat Inactivation: If your experimental protocol allows, you can heat-inactivate the enzymes in your biological sample before adding this compound. However, be cautious as this may affect other components of your system.
-
Purification: If possible, purify the component of interest from the biological mixture to remove the degradative enzymes before conducting your experiment with this compound.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal storage condition for powdered this compound?
-
A1: Lyophilized this compound should be stored at -20°C or below in a desiccated environment to prevent moisture uptake, which can lead to hydrolysis even in the solid state over long periods.
-
-
Q2: How can I monitor the integrity of the cyclic phosphate ring in my this compound sample?
-
A2: The most direct method is 31P Nuclear Magnetic Resonance (NMR) spectroscopy .[5][10][21] The phosphorus atom in the cyclic phosphate ring has a characteristic chemical shift that will change upon hydrolysis. Additionally, techniques like High-Performance Ion Chromatography coupled with High-Resolution Mass Spectrometry (HPIEC-HRMS) can be used to separate and identify this compound and its degradation products.[22][23]
-
-
Q3: Are there any metal ions I should be concerned about in my buffers?
-
A3: Some metal ions can act as Lewis acids and catalyze the hydrolysis of phosphate esters.[4] While specific studies on this compound are limited, it is good practice to use high-purity water and reagents to minimize trace metal contamination. If your experiment requires divalent cations, consider their potential catalytic effect on the cyclic phosphate ring over extended incubation times.
-
-
Q4: Does the acyl chain of this compound affect the stability of the cyclic phosphate ring?
-
A4: While the primary factors for cyclic phosphate stability are pH and temperature, the length and saturation of the fatty acid chain can influence the molecule's overall properties, such as its aggregation state in solution. For some cyclic phosphatidic acids, shorter chain lengths have shown slightly different stability profiles under certain pH conditions.[10]
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a method to assess the stability of this compound's cyclic phosphate ring in different buffer conditions using 31P NMR.
Materials:
-
Lyophilized this compound
-
Various buffers of interest (e.g., Phosphate buffer pH 5.0, 7.4, 9.0; HEPES buffer pH 7.4)
-
D2O for NMR lock
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., chloroform/methanol) at a known concentration.
-
In separate vials, evaporate a known amount of the this compound stock solution to dryness under a stream of nitrogen.
-
Reconstitute the dried this compound film in each of the test buffers to a final concentration of 1-5 mM.
-
For the initial time point (T=0), transfer an aliquot of each solution to an NMR tube, add D2O to 10% of the final volume, and acquire a 31P NMR spectrum.
-
Incubate the remaining solutions at the desired temperature (e.g., room temperature or 37°C).
-
At subsequent time points (e.g., 24, 48, 72 hours), take aliquots from each solution and acquire 31P NMR spectra.
-
Analyze the spectra to quantify the disappearance of the signal corresponding to the cyclic phosphate and the appearance of new signals corresponding to the hydrolyzed products (linear phosphates).
Data Presentation:
| Buffer (pH) | Temperature (°C) | % this compound Remaining (T=0h) | % this compound Remaining (T=24h) | % this compound Remaining (T=72h) |
| Phosphate (5.0) | 25 | 100 | ||
| Phosphate (7.4) | 25 | 100 | ||
| Phosphate (9.0) | 25 | 100 | ||
| HEPES (7.4) | 37 | 100 |
This table should be filled in with your experimental data.
Visualizing Degradation and Prevention
.dot
Caption: Factors leading to this compound degradation and corresponding prevention strategies.
.dot
Caption: Workflow for assessing this compound stability in different buffer conditions.
References
- Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. ()
- Mechanistic study on the hydrolytic degradation of polyphosphates - ResearchG
- Phosphate ester hydrolysis: calculation of gas-phase reaction paths and solvation effects - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). ()
- Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC - NIH. ()
- Cyclic Phosphate Esters from the Hydrolysis of Cyclic Oxyphosphoranes. Evidence for Pentavalent Phosphorus in the Oxyphosphoranes | Journal of the American Chemical Society. ()
- Structures of lysophosphatidic acid (LPA), cyclic phosphatidic acid (cPA), and this compound.
- Hydrolysis of Phosphorus Esters: A Comput
- The Hydrolysis of Phosphinates and Phosphon
- The Microbial Degradation of Natural and Anthropogenic Phosphon
- (PDF)
- ChemComm - RSC Publishing. ()
- Hydrolysis of Ribonucleoside 2',3'-Cyclic Phosphates by a Diesterase
- Isolation and characterization of the inositol cyclic phosphate products of phosphoinositide cleavage by phospholipase C. Metabolism in cell-free extracts. - PlumX. ()
- Effects of pH on the Production of Phosphate and Pyrophosphate by M
- Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evapor
- Effects of pH on allosteric and catalytic properties of the guanosine cyclic 3',5'-phosphate stimulated cyclic nucleotide phosphodiesterase
- Mechanistic study on the hydrolytic degradation of polyphosph
- Structural basis of cyclic oligoadenylate degradation by ancillary Type III CRISPR-Cas ring nucleases | Nucleic Acids Research | Oxford Academic. ()
- Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remedi
- Effects of freeze-thaw cycling on metal-phosphate formation and stability in single and multi-metal systems - PubMed. ()
- Effect of temperature and salinity on phosphate sorption on marine sediments - PubMed. ()
- Quantification of Chemically Reducing Species in the Phosphate Ion Catalyzed Degradation of Reducing Sugars | Journal of Agricultural and Food Chemistry - ACS Public
- Cyclic Phosphates. III. Some General Observations on the Formation and Properties of Five-, Six- and Seven-membered Cyclic Phosphate Esters | Journal of the American Chemical Society. ()
- Selective amplification and sequencing of cyclic phosphate-containing RNAs by the cP-RNA-seq method - PMC. ()
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or -
- Undeclared (Poly)phosphates Detection in Food of Animal Origin as a Potential Tool toward Fraud Prevention - MDPI. ()
- Buffers for Biochemical Reactions - Promega Corpor
- A Review of Recent Developments in Analytical Methods for Determination of Phosphorus
- Non‐Hydrolysable Analogues of Cyclic and Branched Condensed Phosphates: Chemistry and Chemical Proteomics - Semantic Scholar. ()
- The effects of freeze-and-thaw cycles on phosphorus availability in highland soils in Turkey. ()
- Effects of a Sodium Phosphate Electrolyte Additive on Elevated Temperature Performance of Spinel Lithium Manganese Oxide C
- Chromatography: Analysis of Phosphate and Manganese degradation Products in Aged lithium Ion B
- Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome - Frontiers. ()
- Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophiliz
- Troubleshooting troublesome recombinant protein expression... - YouTube. ()
- Particle Metrology Approach to Understanding How Storage Condition Affects Long-Term Liposome Stability | NIST. ()
- Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC. ()
- Troubleshooting Palonosetron hydrochloride degradation in acidic and basic conditions - Benchchem. ()
- Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophiliz
- An intracellular phosphate buffer filters transient fluctuations in extracellular phosph
- Ring Opening of Glycerol Cyclic Phosphates Leads to a Diverse Array of Potentially Prebiotic Phospholipids - PubMed. ()
- Fig. 2. Synthetic pathways to the cyclic phosphate esters. Reaction...
- Stability Storage Conditions In Pharma Industry - GMP Insiders. ()
- Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed - NIH. ()
Sources
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Phosphate ester hydrolysis: calculation of gas-phase reaction paths and solvation effects - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Buffers for Biochemical Reactions [promega.sg]
- 12. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of temperature and salinity on phosphate sorption on marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. plu.mx [plu.mx]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Selective amplification and sequencing of cyclic phosphate-containing RNAs by the cP-RNA-seq method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome [frontiersin.org]
- 21. Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Chromatography: Analysis of Phosphate and Manganese degradation Products in Aged lithium Ion Batteries | PDF [slideshare.net]
Technical Support Center: Overcoming Osimertinib Resistance in Tumor Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers investigating acquired resistance to osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of osimertinib resistance in your tumor cell line models.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when studying osimertinib resistance.
Q1: My EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827) is not developing resistance to osimertinib despite long-term culture with escalating doses. What could be wrong?
A1: Several factors can influence the development of drug resistance in vitro. Here are some key points to consider:
-
Dose Escalation Strategy: The rate of dose escalation is critical. If the concentration of osimertinib is increased too quickly, it may lead to widespread cell death rather than the selection of resistant clones. A gradual increase, typically 1.5 to 2-fold, after cells have stabilized at a given concentration, is recommended.[1] This process can take several months.[1]
-
Initial Seeding Density: Ensure that you start with a sufficient number of cells to allow for the rare emergence of resistant subpopulations.
-
Cell Line Heterogeneity: The parental cell line may have low intrinsic heterogeneity, reducing the probability of pre-existing resistant clones. Consider using a different EGFR-mutant cell line or introducing genetic diversity.
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or pH shifts, can affect cell health and their ability to adapt to the drug. Maintain consistent and optimal culture conditions.
Q2: I've established an osimertinib-resistant cell line. How do I determine the mechanism of resistance?
A2: Acquired resistance to osimertinib can be broadly categorized into EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms.[1][2][3] A multi-pronged approach is necessary to elucidate the specific mechanism:
-
Assess EGFR Status:
-
Sequencing: Perform targeted sequencing of the EGFR gene to identify secondary mutations, with a particular focus on the C797S mutation in exon 20, which is a common on-target resistance mechanism.[4][5][6][7]
-
Western Blot: Analyze the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK). Persistent signaling in the presence of osimertinib suggests a resistance mechanism.
-
-
Investigate Bypass Pathways:
-
Receptor Tyrosine Kinase (RTK) Arrays: Use phospho-RTK arrays to screen for the activation of alternative signaling pathways.
-
Gene Amplification Analysis: Perform fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) to detect amplification of genes like MET or HER2, which are known to drive osimertinib resistance.[2][4][8][9][10] MET amplification is one of the most common resistance mechanisms.[4][9][10][11][12]
-
Downstream Pathway Mutations: Sequence key downstream signaling molecules such as BRAF, KRAS, and PIK3CA.[1][13]
-
-
Evaluate Phenotypic Changes:
-
Microscopy: Observe cell morphology for signs of epithelial-to-mesenchymal transition (EMT), characterized by a more elongated, fibroblast-like appearance.[14][15][16]
-
Immunofluorescence/Western Blot: Analyze the expression of EMT markers, such as decreased E-cadherin and increased Vimentin and N-cadherin.[15]
-
Q3: My Western blot for phosphorylated EGFR in my resistant cell line shows a weak or no signal, even after EGF stimulation. What are some troubleshooting steps?
A3: This is a common issue when working with membrane-bound receptors like EGFR. Here are some potential causes and solutions:
| Possible Cause | Troubleshooting Solution |
| Inefficient Protein Extraction | Use a lysis buffer specifically designed for membrane proteins. Ensure protease and phosphatase inhibitors are freshly added to the lysis buffer to prevent protein degradation and dephosphorylation.[17] |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel.[18][19] Consider immunoprecipitation (IP) to enrich for EGFR before running the Western blot.[18] |
| Poor Transfer of Large Proteins | EGFR is a large protein (~175 kDa). Optimize your transfer conditions. Consider an overnight transfer at a lower voltage in the cold room. Adding a small amount of SDS (e.g., 0.05%) to the transfer buffer can improve the transfer of large proteins.[17] |
| Antibody Issues | Ensure you are using an antibody validated for Western blotting and for the specific species you are working with. Use a positive control, such as A431 cells, which are known to overexpress EGFR.[17] |
| Sample Preparation | Avoid repeated freeze-thaw cycles of your protein lysates. Ensure samples are adequately heated in Laemmli buffer before loading, but excessive heat can cause protein aggregation. |
Q4: I'm planning a combination therapy study to overcome osimertinib resistance. How do I design the experiment to assess for synergy?
A4: To rigorously assess the synergistic effect of a drug combination, you should:
-
Determine the IC50 of Each Drug Individually: First, perform dose-response curves for osimertinib and your combination drug separately in the resistant cell line to determine their individual half-maximal inhibitory concentrations (IC50).
-
Use a Combination Index (CI) Method: The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. This involves treating cells with a range of concentrations of both drugs, alone and in combination, at a constant ratio.
-
Perform Cell Viability Assays: Use a reliable cell viability assay, such as MTT, XTT, or a luminescence-based assay (e.g., CellTiter-Glo®), to measure the effect of the drugs on cell proliferation.[20][21][22][23]
-
Calculate the Combination Index (CI): Software like CompuSyn can be used to calculate the CI value from your experimental data.
-
CI < 1: Indicates synergy
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
-
II. Troubleshooting Guides
This section provides detailed protocols and troubleshooting for key experimental workflows.
Guide 1: Establishing an Osimertinib-Resistant Cell Line
This protocol describes the continuous dose-escalation method for generating osimertinib-resistant cell lines.[1]
Workflow Diagram
Caption: Workflow for generating osimertinib-resistant cell lines.
Step-by-Step Protocol
-
Determine the Initial IC50:
-
Initiate Resistance Induction:
-
Seed a T-75 flask with a high number of parental cells.
-
The following day, replace the medium with fresh medium containing osimertinib at the determined IC50 concentration.
-
-
Dose Escalation:
-
Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Initially, significant cell death is expected.[1]
-
Once the surviving cells recover and reach about 80% confluency, passage them and increase the osimertinib concentration by 1.5 to 2-fold.[1]
-
Repeat this cycle of stabilization and dose escalation. This process is lengthy and can take several months.[1][16][25]
-
-
Establishment of a Resistant Line:
-
A resistant cell line is considered established when it can proliferate steadily in a concentration of osimertinib that is significantly higher than the initial IC50 of the parental line.
-
Continuously culture the resistant line in medium containing this final concentration of osimertinib to maintain the resistant phenotype.
-
Guide 2: Investigating MET Amplification
MET amplification is a frequent mechanism of resistance to osimertinib.[4][9][10][11][12] This guide outlines how to assess for MET amplification.
Workflow Diagram
Caption: Workflow to investigate MET amplification as a resistance mechanism.
Step-by-Step Protocol
-
Initial Screening by Western Blot:
-
Lyse parental and osimertinib-resistant cells.
-
Perform a Western blot to detect the levels of total MET and phosphorylated MET (p-MET). A significant increase in p-MET in the resistant line suggests activation of the MET pathway.
-
-
Confirmation of Gene Amplification:
-
Fluorescence In Situ Hybridization (FISH): This is a standard method to visualize and quantify gene amplification. Use probes specific for the MET gene and a control centromeric probe (CEP7). A MET/CEP7 ratio of ≥2 is typically considered amplification.[4]
-
Next-Generation Sequencing (NGS): NGS-based copy number variation (CNV) analysis can also be used to determine MET gene copy number.
-
-
Functional Validation:
-
To confirm that MET amplification is driving resistance, treat the resistant cells with a combination of osimertinib and a MET inhibitor (e.g., crizotinib, capmatinib).
-
Perform a cell viability assay. A synergistic effect, where the combination is significantly more effective than either drug alone, provides strong evidence for MET-driven resistance.[4]
-
Guide 3: Characterizing Epithelial-to-Mesenchymal Transition (EMT)
EMT is a phenotypic change that can confer resistance to TKIs.[14][15][26][27]
Logical Diagram
Caption: Key characteristics of Epithelial-to-Mesenchymal Transition (EMT).
Experimental Approaches
-
Phase-Contrast Microscopy:
-
Regularly observe the morphology of your parental and resistant cell lines. A shift from a cobblestone-like, epithelial appearance to an elongated, spindle-like, mesenchymal morphology is a key indicator of EMT.[16]
-
-
Western Blot Analysis:
-
Immunofluorescence:
-
This technique provides spatial information about protein expression and localization.
-
Stain for E-cadherin (membranous in epithelial cells) and Vimentin (cytoskeletal in mesenchymal cells) to visualize the changes in cellular architecture.
-
-
Functional Assays:
-
Wound Healing/Scratch Assay: This assay measures cell migration. Create a "scratch" in a confluent monolayer of cells and monitor the rate at which the cells close the gap. Mesenchymal cells will typically migrate faster.
-
Transwell Invasion Assay: This assay measures the invasive capacity of cells. Cells are seeded in the top chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel). The number of cells that invade through the matrix and migrate to the bottom chamber is quantified.
-
III. Strategies to Overcome Osimertinib Resistance
Once a resistance mechanism has been identified, various strategies can be employed to overcome it.
| Resistance Mechanism | Therapeutic Strategy | Example Agents |
| EGFR C797S Mutation | - Combination with 1st/2nd generation TKIs (if C797S is in trans with T790M)[4] - Development of 4th generation TKIs[8][9] | Gefitinib, Erlotinib[7][8] |
| MET Amplification | - Dual inhibition of EGFR and MET[4][28] | Osimertinib + Capmatinib/Tepotinib[28] Amivantamab (bispecific EGFR/MET antibody)[13][29] |
| HER2 Amplification | - Combination with HER2-targeted therapies[8][9] | Osimertinib + Trastuzumab[8] |
| Activation of Downstream Pathways (e.g., RAS-MAPK) | - Combination with inhibitors of the downstream pathway[30] | Osimertinib + MEK inhibitor (e.g., Selumetinib)[13][30] |
| Epithelial-to-Mesenchymal Transition (EMT) | - Target key EMT transcription factors[27] - Combination with chemotherapy[30][31][32] | Investigational Snail inhibitors, Pemetrexed[33][34] |
| Histologic Transformation (e.g., to SCLC) | - Platinum-based chemotherapy[9] | Cisplatin, Carboplatin |
IV. References
-
Ricciuti, B., et al. (2020). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Journal of Thoracic Oncology. [Link]
-
Passaro, A., et al. (2025). Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. Cancers. [Link]
-
Guarino, A., et al. (2024). The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors. Frontiers in Oncology. [Link]
-
Kaira, K. (2024). Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma. in vivo. [Link]
-
Li, J., et al. (2025). Osimertinib acquired resistance among patients with EGFR-mutated NSCLC: from molecular mechanisms to clinical therapeutic strategies. Cancer Drug Resistance. [Link]
-
Lin, J. J., et al. (2023). Tackling Osimertinib Resistance in EGFR-Mutant Non–Small Cell Lung Cancer. Cancer Discovery. [Link]
-
Targeted Oncology. (2021). New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. Targeted Oncology. [Link]
-
Leonetti, A., et al. (2022). Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It?. Cancers. [Link]
-
Planchard, D., et al. (2025). Osimertinib-chemotherapy synergy in EGFR-mutant NSCLC: advancing central nervous system control amidst toxicity considerations. Translational Cancer Research. [Link]
-
Chen, Y-T., et al. (2020). TGFβ2-mediated epithelial–mesenchymal transition and NF-κB pathway activation contribute to osimertinib resistance. Oncogenesis. [Link]
-
Fassunke, J., et al. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). Strategies of Overcoming Osimertinib Resistance in EGFR-mutated Non-small Cell Lung Cancer. ResearchGate. [Link]
-
Nan, L., et al. (2023). Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer. Military Medical Research. [Link]
-
Taylor & Francis Online. (2025). Strategies of overcoming osimertinib resistance in EGFR-mutated non-small cell lung cancer. Expert Opinion on Therapeutic Targets. [Link]
-
Gristina, V., et al. (2025). Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer. Cancers. [Link]
-
Rangachari, D., et al. (2023). The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Cancers. [Link]
-
Triscari, A., et al. (2021). Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report. Frontiers in Oncology. [Link]
-
CancerNetwork. (2018). MET, EGFR C797S Linked With Acquired Resistance to Frontline Osimertinib in NSCLC. CancerNetwork. [Link]
-
LMU Institutional Repository. (2023). MET Alterations Are Associated with Osimertinib Resistance in EGFR Mutant Lung Cancers, a Meta-Analysis. LMU Institutional Repository. [Link]
-
Le, X., et al. (2021). Landscape of EGFR-dependent and -independent resistance mechanisms to osimertinib and continuation therapy post-progression in EGFR-mutant NSCLC. Clinical Cancer Research. [Link]
-
Wang, Y., et al. (2023). Targeting the EMT transcription factor Snail overcomes resistance to osimertinib in EGFR‐mutant non‐small cell lung cancer. Thoracic Cancer. [Link]
-
ASCO Publications. (2024). Choosing Treatment After Osimertinib for Patients With EGFR-Mutated NSCLC With MET Amplification. JCO Oncology Practice. [Link]
-
ResearchGate. (n.d.). Epithelial‐mesenchymal transition (EMT) is induced in osimertinib‐resistant H1975 clones. ResearchGate. [Link]
-
Planchard, D., et al. (2025). Osimertinib-chemotherapy synergy in EGFR-mutant NSCLC: advancing central nervous system control amidst toxicity considerations. Translational Cancer Research. [Link]
-
Pillai, S., et al. (2023). PRMT-1 and p120-Catenin as EMT Mediators in Osimertinib Resistance in NSCLC. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). The combination of osimertinib and GSI produces strong synergistic effects in EGFR‐mutated cells. ResearchGate. [Link]
-
PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
-
Lee, J., et al. (2021). Overcoming resistance to osimertinib in non–small cell lung cancer. Journal of Thoracic Oncology. [Link]
-
Zhang, Y., et al. (2025). Pharmacodynamic-Driven Sequence-Dependent Synergy Effects in Pemetrexed-Osimertinib Combination Against Non-Small Cell Lung Cancer (NSCLC): Optimizing Synergy Through Sequential Interval. International Journal of Molecular Sciences. [Link]
-
Creative Biolabs Antibody. (n.d.). Western Blot Troubleshooting. Creative Biolabs Antibody. [Link]
-
ScienceDirect. (n.d.). Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small. Journal of the Chinese Medical Association. [Link]
-
Frontiers. (n.d.). EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies. Frontiers in Oncology. [Link]
-
PubMed. (2025). Pharmacodynamic-Driven Sequence-Dependent Synergy Effects in Pemetrexed-Osimertinib Combination Against Non-Small Cell Lung Cancer (NSCLC). PubMed. [Link]
-
Creative Bioarray. (2025). Cell Viability Assays. Creative Bioarray. [Link]
-
ResearchGate. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Generation of Osimertinib-Resistant Cells from EGFR L858R/T790M Mutant NSCLC Cell Line. ResearchGate. [Link]
-
ResearchGate. (2015). How do I solve my problem in detecting EGFR in MEFs by western blot?. ResearchGate. [Link]
-
Spandidos Publications. (2023). Characterization of circRNAs in established osimertinib‑resistant non‑small cell lung cancer cell lines. Oncology Reports. [Link]
-
PubMed. (2021). Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line. PubMed. [Link]
-
ResearchGate. (2016). How could I detect EGFR by western blot effectively?. ResearchGate. [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 10. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. egfrcancer.org [egfrcancer.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 26. TGFβ2-mediated epithelial–mesenchymal transition and NF-κB pathway activation contribute to osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting the EMT transcription factor Snail overcomes resistance to osimertinib in EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 30. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Osimertinib-chemotherapy synergy in EGFR-mutant NSCLC: advancing central nervous system control amidst toxicity considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Osimertinib-chemotherapy synergy in EGFR-mutant NSCLC: advancing central nervous system control amidst toxicity considerations - Kumar - Translational Cancer Research [tcr.amegroups.org]
- 33. mdpi.com [mdpi.com]
- 34. Pharmacodynamic-Driven Sequence-Dependent Synergy Effects in Pemetrexed-Osimertinib Combination Against Non-Small Cell Lung Cancer (NSCLC): Optimizing Synergy Through Sequential Interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: PHYLPA vs. 2-Carba-cPA (2ccPA) Analogs for Neuroprotection
Executive Summary: The Stability-Efficacy Tradeoff
In the landscape of bioactive lipid research, Cyclic Phosphatidic Acid (cPA) represents a critical divergence from the proliferative and often pro-inflammatory signaling of Lysophosphatidic Acid (LPA).[1][2][3] For researchers investigating neuroprotection, the choice between the naturally occurring prototype PHYLPA (Physarum-derived cPA) and the synthetic carba-cPA analogs (specifically 2ccPA ) is not merely a matter of availability, but of metabolic stability and pharmacokinetics .
While this compound established the foundational mechanism of cPA—inhibition of DNA polymerase
This guide dissects the mechanistic differences, provides a comparative data analysis, and details a validated protocol for assessing neuroprotective efficacy.
Chemical & Mechanistic Distinction
This compound (The Natural Prototype)
-
Origin: Isolated from the myxoamoebae of Physarum polycephalum.[1][2][3][4][5][6]
-
Structure: Contains a cyclopropane-ring-bearing fatty acid at
-1 and a cyclic phosphate ring at -2/3.[6][7] -
Limitation: The cyclic phosphate ring is susceptible to rapid opening by phosphodiesterases and ATX (acting as a lysophospholipase D), converting it into LPA, which may induce opposite (neurotoxic) effects.
2ccPA (The Stabilized Analog)
-
Structure: The oxygen atom at the
-2 position of the glycerol backbone is replaced by a carbon atom (methylene group).[8][9] -
Advantage: This "carba" substitution renders the cyclic ring resistant to enzymatic hydrolysis. It acts as a potent, long-lasting ATX inhibitor and PPAR
agonist.
Mechanism of Neuroprotection
Both compounds exert neuroprotection, but 2ccPA is the superior candidate for in vivo translation due to the following pathway:
-
ATX Inhibition: Inhibits Autotaxin, reducing the local pool of pro-inflammatory LPA.
-
LPA Receptor Modulation: Acts as a partial agonist/antagonist for LPA
receptors, preventing LPA-induced neuropathic pain and demyelination. -
Microglial Polarization: Promotes a phenotypic switch in microglia from the pro-inflammatory M1 state to the neuroprotective M2 state.
Comparative Performance Analysis
The following table summarizes the key physicochemical and biological differences critical for experimental design.
| Feature | This compound (Natural cPA) | 2ccPA (Stabilized Analog) | Experimental Implication |
| Enzymatic Stability | Low (Hydrolyzed by ATX/PLD) | High (Resistant to hydrolysis) | 2ccPA is required for long-duration in vivo studies. |
| Half-Life (Plasma) | < 3 minutes | ~16–20 minutes | This compound requires continuous infusion; 2ccPA allows bolus dosing. |
| BBB Permeability | Low/Transient | High | 2ccPA effectively targets CNS tissue (Hippocampus/Cortex). |
| ATX Inhibition ( | Moderate | Potent ( | 2ccPA is the preferred tool for blocking LPA production. |
| Primary Use Case | In vitro mechanistic assays | In vivo TBI, MS, and Ischemia models | Use this compound for evolutionary biology; 2ccPA for therapeutics. |
Visualizing the Neuroprotective Pathway
The following diagram illustrates the mechanism by which 2ccPA exerts neuroprotection, specifically highlighting the inhibition of the ATX-LPA axis and the promotion of M2 microglial polarization.
Figure 1: 2ccPA inhibits Autotaxin-mediated LPA production and drives Microglial M1-to-M2 shift via PPAR
Validated Experimental Protocol: In Vitro Hypoxia Model
To objectively compare this compound and 2ccPA, we recommend the Cobalt Chloride (CoCl
Reagents & Equipment
-
Compounds:
-
Stressor: Cobalt Chloride (CoCl
), 100 mM stock. -
Assay: WST-8 (CCK-8) or Annexin V/PI Flow Cytometry.
Step-by-Step Workflow
-
Seeding:
-
Seed Neuro2A cells at
cells/well in a 96-well plate. -
Incubate for 24 hours at 37°C, 5% CO
in DMEM + 10% FBS.
-
-
Pre-treatment (The Differentiation Step):
-
Replace medium with serum-free DMEM containing 0.1% BSA.
-
Group A: Vehicle Control.
-
Group B: this compound (1, 5, 10
M). -
Group C: 2ccPA (1, 5, 10
M). -
Critical: Incubate for 2 hours prior to insult to allow receptor engagement.
-
-
Hypoxic Insult:
-
Add CoCl
to a final concentration of 200–300 M (titrate for your specific batch of cells to achieve ~50% lethality in control). -
Incubate for 24 hours.
-
-
Readout:
-
Add WST-8 reagent (10
L/well). Incubate 2 hours. -
Measure Absorbance at 450 nm.
-
Secondary Validation: Extract protein and Western Blot for Cleaved Caspase-3 and Bcl-2/Bax ratio .
-
Expected Results
-
This compound: Will show moderate protection at high doses (10
M) but may show variability due to degradation in culture media over 24 hours. -
2ccPA: Should demonstrate a clear dose-dependent survival curve, significantly reducing Caspase-3 cleavage at lower concentrations (1–5
M) compared to this compound.
Workflow Visualization
Figure 2: Workflow for comparative hypoxia-induced apoptosis assay.
References
-
Murakami-Murofushi, K., et al. (1992). "Isolation and characterization of a novel lipid mediator, cyclic phosphatidic acid (this compound), from Physarum polycephalum."[7] Journal of Biological Chemistry. Link
-
Gotoh, M., et al. (2010). "Effects of cyclic phosphatidic acid on delayed neuronal death following transient ischemia in rat hippocampal CA1." European Journal of Pharmacology. Link
-
Fujiwara, Y., et al. (2008). "Cyclic phosphatidic acid: A unique bioactive phospholipid."[15] Biochimica et Biophysica Acta (BBA). Link
-
Ahmad, S., et al. (2023). "2-carba-cyclic phosphatidic acid treatment promotes phenotypic switch from M1 to M2 microglia and prevents behavioral abnormalities in a mouse model of neuropsychiatric systemic lupus erythematosus." Human Cell. Link
-
Gendaszewska-Darmach, E. (2008). "Lysophosphatidic acids, cyclic phosphatidic acids and autotaxin as promising targets in therapies of cancer and other diseases."[7] Acta Biochimica Polonica. Link
Sources
- 1. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 2. Protection of Neuroblastoma Neuro2A Cells from Hypoxia-Induced Apoptosis by Cyclic Phosphatidic Acid (cPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of Neuroblastoma Neuro2A Cells from Hypoxia-Induced Apoptosis by Cyclic Phosphatidic Acid (cPA) | PLOS One [journals.plos.org]
- 4. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 5. 2-carba cyclic phosphatidic acid suppresses inflammation via regulation of microglial polarisation in the stab-wounded mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Carba cyclic phosphatidic acid inhibits lipopolysaccharide-induced prostaglandin E2 production in a human macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection of neuroblastoma Neuro2A cells from hypoxia-induced apoptosis by cyclic phosphatidic acid (cPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-carba-cyclic phosphatidic acid modulates astrocyte-to-microglia communication and influences microglial polarization towards an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of cyclic phosphatidic acid on delayed neuronal death following transient ischemia in rat hippocampal CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
validating PHYLPA inhibition using incorporation assays
Validating PHYLPA Efficacy: DNA Polymerase Inhibition via Incorporation Assays
Executive Summary & Mechanistic Context[1][2][3][4][5][6]
This compound (Physarum lysophosphatidic acid) is a unique cyclic phosphatidic acid (cPA) analog originally isolated from the slime mold Physarum polycephalum.[1][2][3][4] Unlike canonical Lysophosphatidic Acid (LPA) which primarily signals through GPCRs to drive proliferation, this compound is a potent and selective inhibitor of DNA Polymerase
For drug development professionals, "validating this compound inhibition" translates to demonstrating the compound's ability to arrest DNA synthesis by blocking the Pol
This guide compares the three primary methodologies for this validation:
-
Radiometric Incorporation (
-dTTP): The enzymatic gold standard for determination. -
Bioorthogonal "Click" Incorporation (EdU): The modern standard for cell-based phenotypic validation.
-
Antibody-Based Incorporation (BrdU): The legacy cellular alternative.
Mechanism of Action: The Validation Target
To validate this compound, one must measure the cessation of dNTP flux into the nascent DNA strand. This compound acts by interacting with the template DNA-enzyme complex, specifically targeting the Pol
Figure 1: this compound selectively targets the DNA Polymerase
Comparative Analysis of Incorporation Assays
When validating this compound, the choice of assay depends on whether you are determining enzymatic kinetics (in vitro) or physiological efficacy (ex vivo / cell culture).
Table 1: Methodological Comparison
| Feature | Radiometric ( | Click Chemistry (EdU) | Antibody (BrdU) |
| Primary Utility | Enzymatic | Cellular Proliferation (In Vivo) | Legacy Cellular Assays |
| Target Specificity | High (Purified Pol | Medium (Total DNA Synthesis) | Medium (Total DNA Synthesis) |
| Sensitivity | Extremely High (fmol detection) | High (Single cell resolution) | Moderate |
| Throughput | Medium (Filter binding) | High (Flow/Imaging) | Low/Medium (Denaturation req.) |
| Mechanism | Direct measurement of isotope into acid-insoluble DNA | Bioorthogonal reaction with Azide-fluorophore | Anti-BrdU antibody binding |
| This compound Relevance | Definitive Proof of Target Engagement | Proof of Phenotypic Arrest (S-phase) | Alternative to EdU |
| Key Limitation | Radioactive waste; Requires purified enzyme | Indirect (Cell permeability issues) | DNA denaturation destroys morphology |
The Gold Standard Protocol: In Vitro Radiometric Validation
To claim this compound inhibition definitively, you must bypass cellular uptake variables and prove inhibition on the purified enzyme. This protocol is adapted from the foundational work identifying this compound (Murakami-Murofushi et al., J. Biol. Chem).
Objective
Determine the
Materials
-
Enzyme: Immuno-affinity purified DNA Polymerase
(e.g., from calf thymus or HeLa cells). -
Substrate: Activated calf thymus DNA (nicked/gapped).
-
Tracer:
Thymidine 5'-triphosphate ( -dTTP). -
Inhibitor: this compound (dissolved in DMSO or vehicle; note: this compound is a lipid, ensure solubility).
-
Precipitant: 10% Trichloroacetic acid (TCA).
Step-by-Step Workflow
-
Reaction Assembly (Total Volume 25-50
L):-
Buffer: 20 mM Tris-HCl (pH 7.4), 8 mM
, 2 mM DTT. -
Substrates: 100
M each of dATP, dGTP, dCTP; 10 M dTTP (cold). -
Tracer: 0.5 - 1.0
Ci -dTTP. -
Template: 20
g activated DNA. -
Inhibitor: Add this compound at varying concentrations (0.1
M – 100 M).
-
-
Initiation:
-
Add 0.5 - 1.0 units of DNA Pol
. -
Incubate at 37°C for 30-60 minutes .
-
-
Termination & Precipitation:
-
Stop reaction by placing tubes on ice.
-
Spot 20
L of reaction mixture onto DE81 ion-exchange filter paper (binds DNA, not free dNTPs) OR add 100 L cold 10% TCA to precipitate DNA.
-
-
Washing:
-
Wash filters/precipitate
with 5% TCA. -
Wash
with 95% Ethanol (to dry).
-
-
Quantification:
-
Place filters in scintillation vials with cocktail.
-
Measure CPM (Counts Per Minute) in a Liquid Scintillation Counter.
-
-
Validation Logic:
-
Calculation:
Activity = . -
Success Criterion: this compound should show a dose-dependent reduction in CPM. Historic data suggests an
g/mL (approx. 20-40 M) for Pol , with no inhibition of Pol (repair polymerase).
-
The Modern Cellular Protocol: EdU Click Assay
While the radiometric assay proves enzymatic inhibition, the EdU assay proves cellular efficacy (drug permeability and functional S-phase arrest). This is critical because this compound is a lipid mediator that must access the nucleus.
Objective
Visualize and quantify the reduction of S-phase cells (DNA synthesis) upon this compound treatment.
Workflow Diagram
Figure 2: Cellular validation workflow. This compound treatment should prevent the incorporation of the EdU nucleoside analog during the pulse phase.
Critical Technical Notes for this compound
-
Serum Starvation: this compound's antiproliferative effects are often masked by high serum concentrations (albumin binds LPA/cPA analogs). Perform the assay in low-serum (0.1% - 1%) or chemically defined media for maximum sensitivity.
-
Specificity Check: To prove the inhibition is due to Pol
blockade (S-phase arrest) and not general toxicity, perform a Pulse-Chase :-
Cells should accumulate at the G1/S boundary or in early S-phase .
-
Use a DNA counterstain (DAPI/Hoechst) to map cell cycle distribution. This compound treatment should result in a decrease in EdU intensity (incorporation rate) and an accumulation of cells with G1 DNA content.
-
Data Interpretation & Troubleshooting
Expected Results
-
Control: High EdU incorporation (bright nuclei); High CPM in radiometric assay.
-
This compound Treated:
Pitfalls
-
Albumin Interference: As noted, this compound binds albumin. If your
in cells is M while in vitro is M, suspect serum binding. Reduce FBS concentration. -
Solubility: this compound is a lipid.[8][9][3][6][10] Ensure proper solubilization in DMSO or methanol/chloroform before dilution into aqueous buffer. Sonicate if necessary to form micelles/vesicles if using high concentrations.
References
-
Murakami-Murofushi, K., Shioda, M., Kaji, K., Yoshida, S., & Murofushi, H. (1992). Inhibition of eukaryotic DNA polymerase alpha with a novel lysophosphatidic acid (this compound) isolated from myxoamoebae of Physarum polycephalum.[1][2][4][10] Journal of Biological Chemistry, 267(30), 21512–21517. Link
-
Takahashi, Y., Shimada, Y., Shioda, M., Yoshida, S., Murofushi, H., & Murakami-Murofushi, K. (1993).[5] Isolation of a new species of Physarum lysophosphatidic acid, this compound, and its effect on DNA polymerase activity.[1][2][11][12] Cell Structure and Function, 18(3), 135–138.[5][11][12] Link
-
Kobayashi, T., et al. (1999).[13] Existence of a bioactive lipid, cyclic phosphatidic acid, bound to human serum albumin.[13] Life Sciences, 65(21), 2185–2191. Link
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo (EdU Assay). Proceedings of the National Academy of Sciences, 105(7), 2415–2420. Link
Sources
- 1. Inhibition of eukaryotic DNA polymerase alpha with a novel lysophosphatidic acid (this compound) isolated from myxoamoebae of Physarum polycephalum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic phosphatidic acid relieves osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aiming drug discovery at lysophosphatidic acid targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopropane ring formation in membrane lipids of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Protection of Neuroblastoma Neuro2A Cells from Hypoxia-Induced Apoptosis by Cyclic Phosphatidic Acid (cPA) | PLOS One [journals.plos.org]
- 13. 2-Carba-lysophosphatidic acid is a novel β-lysophosphatidic acid analogue with high potential for lysophosphatidic acid receptor activation and autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Validating PHYLPA Bioactivity via RNA Interference
Topic: Cross-validation of PHYLPA (Physarum Lysophosphatidic Acid) results with RNA interference (RNAi) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of bioactive lipid research, This compound (Physarum lysophosphatidic acid, also known as cyclic phosphatidic acid or cPA) represents a unique class of naturally occurring lipid mediators with potent anti-proliferative and anti-metastatic properties.[1][2][3][4] Unlike its structural analog LPA (lysophosphatidic acid), which promotes proliferation, this compound specifically inhibits DNA Polymerase
However, small-molecule and lipid-based inhibitors often face scrutiny regarding off-target effects (e.g., membrane perturbation). This guide outlines the rigorous cross-validation of this compound-induced phenotypes using RNA interference (RNAi) . By comparing the immediate protein-level inhibition of this compound with the transcript-level silencing of RNAi, researchers can definitively map bioactivity to specific targets such as POLA1 or LPAR subtypes.
Mechanistic Divergence: Lipid Inhibition vs. Genetic Silencing
To establish scientific integrity, one must understand that this compound and RNAi interrogate the same biological node from opposite temporal and molecular directions.
-
This compound (The Pharmacological Probe): Acts as a direct, reversible inhibitor of the DNA Polymerase
-primase complex. It functions post-translationally, binding to the active protein to halt DNA replication at the G1/S boundary. -
RNAi (The Genetic Probe): Utilizes siRNA or shRNA to degrade the mRNA transcripts (e.g., POLA1). This prevents the de novo synthesis of the protein, leading to a gradual depletion of the target as the existing protein pool turns over.
Comparative Performance Matrix
| Feature | This compound (cPA) Treatment | RNA Interference (siRNA/shRNA) |
| Target Level | Protein (Functional Enzymatic Block) | mRNA (Transcript Degradation) |
| Onset of Effect | Rapid (Minutes to Hours) | Delayed (24–72 Hours depending on protein half-life) |
| Reversibility | High (Washout restores function) | Low (Requires re-synthesis or transient transfection decay) |
| Specificity Risk | Off-target lipid receptor binding (e.g., LPA1-5) | Off-target seed sequence matches (miRNA-like effects) |
| Primary Phenotype | G1/S Phase Arrest, Inhibition of Invasion | G1/S Phase Arrest, Apoptosis (if prolonged) |
| Delivery Vehicle | Albumin-bound or solvent (DMSO/Ethanol) | Lipid Nanoparticles (LNP) or Electroporation |
Visualizing the Validation Logic
The following diagram illustrates the convergent pathway where this compound inhibition and RNAi knockdown meet to produce a validated phenotype.
Figure 1: Convergence of this compound pharmacological inhibition and siRNA genetic silencing on the DNA replication pathway.
Validated Experimental Protocols
This section details the "Dual-Stream" workflow. To claim true cross-validation, these two streams must be run in parallel, ideally within the same cell line model (e.g., HeLa or NIH3T3).
Stream A: this compound (cPA) Phenotypic Assay
Objective: Determine the IC50 of this compound for DNA synthesis inhibition.
-
Preparation: Dissolve this compound (synthetic or purified) in PBS containing 0.1% fatty-acid-free BSA (carrier). Create a concentration range (e.g., 0.1 µM to 50 µM).
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow attachment for 24 hours.
-
Treatment: Replace medium with serum-free medium containing this compound dilutions. Incubate for 24 hours.
-
Control: Vehicle (PBS/BSA) only.
-
Note: this compound is serum-sensitive; serum-free conditions maximize sensitivity.
-
-
Readout (BrdU Incorporation): Pulse cells with 10 µM BrdU for the final 4 hours. Fix and stain using anti-BrdU antibodies.
-
Data Output: Plot % BrdU-positive cells vs. [this compound]. Expect a dose-dependent decrease.
Stream B: RNAi Specificity Control
Objective: Confirm that genetic depletion of the target (POLA1) mimics the this compound phenotype.
-
Design: Synthesize two distinct siRNA sequences targeting the POLA1 catalytic subunit 3' UTR or ORF.
-
Negative Control: Scrambled Non-Targeting siRNA.
-
Positive Control: siRNA targeting PLK1 (known cell cycle killer).
-
-
Transfection: Transfect cells using a lipid-based reagent (e.g., Lipofectamine RNAiMAX) at a final siRNA concentration of 10–20 nM.
-
Timeline: Incubate for 48–72 hours (critical: allow time for pre-existing Pol
protein to degrade). -
Validation (Western Blot): Lyse a subset of cells to confirm >70% knockdown of Pol
protein. -
Readout: Perform the same BrdU assay as in Stream A.
Stream C: The "Rescue" Experiment (The Gold Standard)
To prove this compound is not acting via unknown lipids, perform the Sensitization Assay :
-
Treat cells with a sub-threshold dose of siRNA (e.g., achieving only 30% knockdown).
-
Treat these "hypersensitive" cells with a low dose of this compound (e.g., IC10).
-
Result: If this compound specifically targets Pol
, the combination should be synergistic (shifting the IC50 curve to the left), as the enzyme pool is already compromised.
Data Analysis & Interpretation
When publishing your comparison, structure your results table as follows to highlight the correlation.
| Metric | This compound (10 µM) | siRNA (siPOLA1) | Interpretation |
| DNA Synthesis (BrdU) | < 10% Incorporation | < 15% Incorporation | Concordant: Both agents block replication. |
| Cell Morphology | Flattened, enlarged | Flattened, enlarged | Concordant: Typical senescent/arrest phenotype. |
| Time to Effect | 12–24 Hours | 48–72 Hours | Discordant: Reflects mechanism (Direct inhibition vs. turnover). |
| Effect on Pol | No Inhibition | No Change | Specificity Check: this compound is selective for the |
| Rescue by LPA | No (Distinct receptor/pathway) | N/A | Differentiation: this compound is not simply an LPA antagonist. |
Troubleshooting "Discordant" Results
-
Scenario: siRNA works, but this compound shows no effect.
-
Cause: Albumin binding in serum may be sequestering this compound.
-
Fix: Use low-serum (0.5%) or serum-free conditions.
-
-
Scenario: this compound kills cells, but siRNA only arrests them.
-
Cause: this compound may have off-target effects at high concentrations (>50 µM) involving membrane lysis.
-
Fix: Titrate down to the specific window (1–10 µM).
-
References
-
Murakami-Murofushi, K., et al. (1992). "Inhibition of eukaryotic DNA polymerase alpha with a novel lysophosphatidic acid (this compound) isolated from myxoamoebae of Physarum polycephalum."[6] Journal of Biological Chemistry.
-
Murakami-Murofushi, K., et al. (1993). "Inhibition of cell proliferation by a unique lysophosphatidic acid, this compound, isolated from Physarum polycephalum: signaling events of antiproliferative action by this compound."[1] Cell Structure and Function.
-
Kobayashi, T., et al. (1999). "Existence of a bioactive lipid, cyclic phosphatidic acid, bound to human serum albumin."[2] Life Sciences.[2][7]
-
Tsukahara, T., et al. (2012). "Protection of Neuroblastoma Neuro2A Cells from Hypoxia-Induced Apoptosis by Cyclic Phosphatidic Acid (cPA)." PLOS ONE.
-
Gendaszewska-Darmach, E. (2008). "Lysophosphatidic acids, cyclic phosphatidic acids and autotaxin as promising targets in therapies of cancer and other diseases." Acta Biochimica Polonica.
Sources
- 1. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 4. karger.com [karger.com]
- 5. Selective inhibition of DNA polymerase-alpha family with chemically synthesized derivatives of this compound, a unique Physarum lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zen-bio.com [zen-bio.com]
- 7. Protection of Neuroblastoma Neuro2A Cells from Hypoxia-Induced Apoptosis by Cyclic Phosphatidic Acid (cPA) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: Handling PHYLPA (Physarum Lysophosphatidic Acid)
Part 1: Executive Safety Summary (Immediate Action)
PHYLPA (Physarum Lysophosphatidic Acid) is not merely a generic lipid; it is a potent bioactive cyclic phosphatidic acid (cPA) originally isolated from the slime mold Physarum polycephalum. Unlike standard lysophosphatidic acid (LPA) which often stimulates cell growth, this compound is a specific inhibitor of DNA Polymerase
Critical Warning: Because this compound functions by inhibiting fundamental DNA replication machinery, accidental exposure (dermal absorption or inhalation of lyophilized powder) poses a significant bio-hazard risk, potentially affecting rapidly dividing cells in the handler.
Core PPE Matrix
| Component | Specification | Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (Min 0.11mm outer) | This compound is a lipid.[1][2][3][4][5] Latex is permeable to many lipid-carrying organic solvents (e.g., Chloroform/Methanol). Double-gloving prevents breakthrough of the carrier solvent. |
| Respiratory | N95/P2 Mask (Solids) or Fume Hood (Liquids) | Lyophilized this compound is light and electrostatic. Inhalation allows direct access to the bloodstream via alveolar surfaces. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses are insufficient if this compound is dissolved in volatile organic solvents which can bypass side-shields. |
| Body Defense | Tyvek® Lab Coat or Closed-Front Gown | Cotton coats absorb lipid solutions, keeping the bioactive agent against the skin. Non-woven synthetics repel splashes. |
Part 2: Technical Grounding & Mechanism of Action
To understand the safety protocol, one must understand the molecule's behavior. This compound is characterized by a unique cyclic phosphate ring at the sn-2 and sn-3 positions of the glycerol backbone.[3][6][7]
Mechanism of Hazard
Standard LPA signals through G-protein coupled receptors (LPA1-6) to drive proliferation. This compound, however, permeates the cell and directly inhibits DNA Polymerase
Why this dictates your PPE:
-
Lipophilicity: As a fatty acid derivative, this compound easily crosses cell membranes and the stratum corneum (skin barrier).
-
Systemic Potency: It acts at nanomolar to micromolar concentrations. Micro-doses absorbed through the skin are biologically significant.
Signaling & Inhibition Pathway (Visualized)[6]
Figure 1: Mechanism of Action. This compound crosses biological barriers to directly inhibit DNA Polymerase
Part 3: Operational Handling Protocols
Reconstitution & Solubilization
This compound is often supplied as a lyophilized salt (ammonium or sodium) or a free acid.
-
Solvent Hazard: It is frequently reconstituted in Chloroform:Methanol (2:1) or DMSO .
-
Protocol:
-
Perform all reconstitution inside a certified Chemical Fume Hood .
-
If using Chloroform: Do NOT use standard latex gloves. Chloroform degrades latex in seconds, carrying the dissolved this compound directly onto the skin. Use Nitrile (minimum 4 mil) or Viton gloves.
-
For cell culture use (aqueous), this compound must be complexed with Fatty Acid-Free BSA (Bovine Serum Albumin) as a carrier.
-
Experimental Workflow (Self-Validating Safety)
This workflow ensures that if a spill occurs, the hazard is contained.
-
Preparation: Cover work surface with plastic-backed absorbent pads (absorbent side up).
-
Weighing: Do not weigh open powder on a bench. Use a micro-balance inside a hood or a static-free enclosure.
-
Transfer: When moving this compound from stock solution to cell culture media, use positive displacement pipettes to prevent dripping of volatile solvents.
-
Decontamination: Wipe all surfaces with 70% Ethanol followed by a detergent scrub. Lipids are stubborn; ethanol solubilizes them, detergent lifts them.
Waste Disposal
This compound is a bioactive lipid and must not enter municipal water systems.
-
Liquid Waste: Collect in "Solvent/Organic Waste" carboys if dissolved in DMSO/Chloroform.
-
Solid Waste: Pipette tips, tubes, and gloves must be disposed of in Hazardous Chemical Waste bins (yellow bags/bins), not biohazard (red bags), unless contaminated with human cell lines.
Part 4: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Do not scrub (scrubbing abrades skin, increasing absorption). 2. Wash gently with lipophilic soap and copious water for 15 mins. 3. Consult SDS for the carrier solvent (often more toxic than the lipid itself). |
| Eye Contact | Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately. |
| Inhalation | Move to fresh air. If powder was inhaled, monitor for respiratory irritation. |
References
-
Murakami-Murofushi, K., et al. (1992). "Inhibition of eukaryotic DNA polymerase alpha with a novel lysophosphatidic acid (this compound) isolated from myxoamoebae of Physarum polycephalum."[1][8] Journal of Biological Chemistry, 267(30), 21512-21517.[9]
-
Murakami-Murofushi, K., et al. (1993). "Inhibition of cell proliferation by a unique lysophosphatidic acid, this compound, isolated from Physarum polycephalum: signaling events of antiproliferative action by this compound."[5][7][10][11][12] Cell Structure and Function, 18(6), 363-370.
-
Fischer, D.L., et al. (1998). "Naturally occurring analogs of lysophosphatidic acid elicit different cellular responses through selective activation of multiple receptor subtypes."[10] Molecular Pharmacology, 54(6), 979-988.
-
Avanti Polar Lipids. "16:0 Cyclic LPA (this compound) Safety Data Sheet."
Sources
- 1. zen-bio.com [zen-bio.com]
- 2. Aiming drug discovery at lysophosphatidic acid targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPARγ Networks in Cell Signaling: Update and Impact of Cyclic Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
